

A Comparative Guide to the Structure-Activity Relationship of N-Benzylacetoacetamide Derivatives

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Compound of Interest

Compound Name: *N-Benzylacetoacetamide*

Cat. No.: *B015291*

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This guide provides a comparative analysis of the structure-activity relationships (SAR) of **N-Benzylacetoacetamide** derivatives across various biological activities. By presenting quantitative data, detailed experimental protocols, and visual representations of SAR, this document aims to facilitate an objective understanding of how structural modifications influence the therapeutic potential of this chemical scaffold.

Comparative Biological Activities

The **N-benzylacetoacetamide** core structure has been explored for a range of pharmacological activities. The following tables summarize the quantitative data for its anticonvulsant and anticancer properties, highlighting the impact of various substitutions.

Anticonvulsant Activity

Derivatives of N-benzyl-2-acetamidopropionamide have shown significant potential as anticonvulsant agents. The primary assay used for evaluation is the maximal electroshock (MES) seizure test.

Compound ID	R (Substitution on Benzyl Ring)	R' (Substitution at C3 of propionamide)	Stereoisomer	ED50 (mg/kg, i.p., mice) [1]	ED50 (mg/kg, p.o., rats) [1]	Notes
18	H	-OCH3	Racemic	8.3	3.9	Highly potent activity.[1]
(R)-18	H	-OCH3	R	4.5	>130 (Protective Index)	Principal activity resides in the (R)-stereoisomer.[1]
(S)-18	H	-OCH3	S	>100	-	Significantly less active than the (R)-stereoisomer.[1]
19	H	-OCH2CH3	Racemic	17.3	19	Potent activity.[1]
Phenytoin	-	-	-	6.5	23	Reference drug.[1]

Key SAR Insights for Anticonvulsant Activity:

- Stereochemistry is Crucial: The anticonvulsant activity predominantly resides in the (R)-stereoisomer, as demonstrated by the significant difference in ED50 values between (R)-18 and (S)-18.[1]
- Small Heteroatom Substituents at C3: The presence of a small, substituted heteroatom moiety at the C3 position of the propionamide is hypothesized to be important for maximal

activity.^[1]

- Oxygen-Containing Substituents: Derivatives with methoxy and ethoxy groups at the C3 position have demonstrated high potency.^[1]

Anticancer Activity (Src Kinase Inhibition)

Thiazolyl N-benzyl-substituted acetamide derivatives have been investigated as inhibitors of c-Src kinase, a target in cancer therapy.

Compound ID	R (Substitution on Benzyl Ring)	GI50 (μM, NIH3T3/c-Src527F cells)	GI50 (μM, SYF/c-Src527F cells)	% Inhibition of BT-20 cell proliferation (50 μM)	% Inhibition of CCRF-CEM cell proliferation (50 μM)
8a	H	1.34	2.30	-	-
8b	4-Fluoro	1.49	2.51	64-71	64-71
8e	4-Methyl	~5.36 (4-fold decrease vs 8a)	~9.2 (4-fold decrease vs 8a)	-	-

Key SAR Insights for Anticancer Activity:

- Unsubstituted Benzyl Ring: The unsubstituted N-benzyl derivative (8a) showed the most potent inhibition of c-Src kinase in this series.
- Substitution on Benzyl Ring: Introducing a fluoro group at the 4-position of the benzyl ring (8b) resulted in a slight decrease in inhibitory activity. A methyl group at the same position (8e) led to a more significant, approximately 4-fold, decrease in potency.
- Cell Proliferation: The 4-fluorobenzylthiazolyl derivative (8b) exhibited significant inhibition of cell proliferation in breast carcinoma (BT-20) and leukemia (CCRF-CEM) cell lines.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols for the biological assays mentioned.

Maximal Electroshock (MES) Seizure Test (Anticonvulsant)

This is a standard preclinical test for identifying potential anticonvulsant agents effective against generalized tonic-clonic seizures.

- **Animal Model:** Male CF-1 mice or Sprague-Dawley rats are used.
- **Drug Administration:** The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
- **Induction of Seizure:** A convulsive stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2 s duration) is delivered via corneal electrodes at the time of predicted peak effect of the compound.
- **Endpoint:** The ability of the test compound to prevent the tonic hindlimb extensor component of the seizure is recorded as the endpoint.
- **Data Analysis:** The dose of the compound required to produce the desired effect in 50% of the animals (ED50) is calculated.

Src Kinase Inhibition Assay (Anticancer)

This assay determines the ability of a compound to inhibit the activity of the Src kinase enzyme.

- **Cell Lines:** NIH3T3/c-Src527F and SYF/c-Src527F cell lines are used.
- **Compound Treatment:** Cells are treated with various concentrations of the test compounds.
- **Measurement of Inhibition:** The inhibitory activity is determined by measuring the reduction in cell growth or a specific downstream signaling event mediated by Src kinase.
- **Data Analysis:** The concentration of the compound that causes 50% inhibition of cell growth (GI50) is calculated.

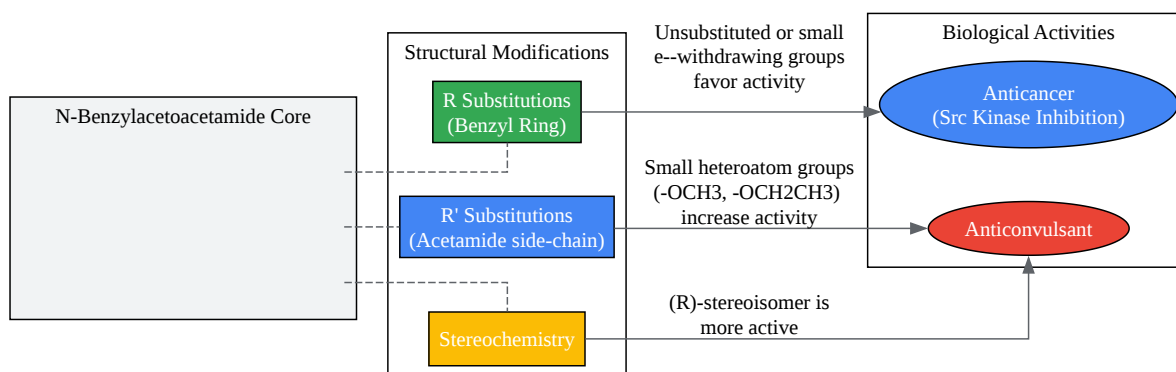
Cell Proliferation Assay (Anticancer)

This assay measures the ability of a compound to inhibit the growth of cancer cells.

- **Cell Lines:** Human cancer cell lines such as HT-29 (colon), BT-20 (breast), and CCRF-CEM (leukemia) are used.
- **Compound Treatment:** Cells are incubated with the test compounds at a specified concentration (e.g., 50 μ M).
- **Measurement of Proliferation:** Cell proliferation is assessed using methods like the MTT assay, which measures the metabolic activity of viable cells.
- **Data Analysis:** The percentage of inhibition of cell proliferation is calculated relative to untreated control cells.

Visualizing Structure-Activity Relationships

The following diagram illustrates the general structure-activity relationship for **N-Benzylacetoacetamide** derivatives, highlighting key modification points and their impact on biological activity.



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Caption: SAR of **N-Benzylacetoacetamide** derivatives.

Note: The DOT script above is a template. To generate the actual diagram, a URL to an image of the core **N-Benzylacetoacetamide** structure should be provided in place of the placeholder.

Conclusion

The **N-benzylacetoacetamide** scaffold represents a versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies have revealed that specific modifications to the benzyl and acetamide moieties can significantly influence biological activity. For anticonvulsant properties, the stereochemistry and the presence of small heteroatom substituents on the acetamide side chain are critical. In the context of anticancer activity, substitutions on the benzyl ring play a key role in modulating Src kinase inhibition. Further exploration of this scaffold, guided by the SAR insights presented in this guide, holds promise for the discovery of new and potent drug candidates.

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References

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